molecular formula C17H21NO3 B13032808 Methyl (S)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate

Methyl (S)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate

Cat. No.: B13032808
M. Wt: 287.35 g/mol
InChI Key: GFRCEQOUHQMDPF-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (S)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate is a spirocyclic compound featuring a naphthalene ring fused to a piperidine moiety at the 2-position. Key structural attributes include:

  • Spiro junction: The naphthalene and piperidine rings share a single carbon atom, creating a rigid three-dimensional framework.
  • Substituents: A methyl group at the 1'-position, an oxo group at the 2'-position, and a methyl ester at the 6-position of the naphthalene ring.
  • Stereochemistry: The (S)-configuration at the spiro center introduces chirality, influencing its biochemical interactions and synthetic pathways .

This compound’s structural complexity makes it a candidate for pharmaceutical applications, particularly in targeting central nervous system receptors due to its spirocyclic alkaloid-like architecture.

Properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

methyl (6S)-1'-methyl-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxylate

InChI

InChI=1S/C17H21NO3/c1-18-9-3-7-17(16(18)20)8-6-12-10-13(15(19)21-2)4-5-14(12)11-17/h4-5,10H,3,6-9,11H2,1-2H3/t17-/m1/s1

InChI Key

GFRCEQOUHQMDPF-QGZVFWFLSA-N

Isomeric SMILES

CN1CCC[C@@]2(C1=O)CCC3=C(C2)C=CC(=C3)C(=O)OC

Canonical SMILES

CN1CCCC2(C1=O)CCC3=C(C2)C=CC(=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Spirocyclization Step

  • The spirocyclic framework is commonly formed by intramolecular cyclization of a suitably substituted precursor containing both aromatic and amine functionalities.
  • A common approach is the cyclization of a naphthalene derivative bearing a piperidine moiety under acidic or basic catalysis to form the spiro junction.
  • Conditions such as reflux in polar aprotic solvents (e.g., DMF, DMSO) or use of Lewis acids (e.g., BF3·Et2O) can facilitate this step.
  • The cyclization may proceed via nucleophilic attack of the amine nitrogen on an electrophilic carbon center on the aromatic ring or side chain, forming the spiro ring system.

Introduction of the 2'-oxo Group

  • The ketone functionality adjacent to the spiro center is introduced via selective oxidation of the corresponding secondary alcohol or via direct acylation reactions.
  • Oxidizing agents such as PCC (pyridinium chlorochromate) or Dess–Martin periodinane are typically employed under mild conditions to avoid overoxidation.
  • Alternatively, the ketone can be introduced during the cyclization step if the precursor contains the appropriate carbonyl group.

Esterification to Form Methyl Carboxylate

  • The carboxylate methyl ester at position 6 is introduced by esterification of the corresponding carboxylic acid intermediate.
  • Typical reagents include methanol with acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux.
  • Alternatively, methylation can be achieved using diazomethane for mild and efficient conversion of acids to methyl esters.
  • Control of reaction time and temperature is critical to prevent side reactions and hydrolysis.

Stereochemical Control

  • The (S)-configuration at the spiro center is achieved either by chiral starting materials or by asymmetric synthesis techniques.
  • Use of chiral auxiliaries or catalysts (e.g., chiral ligands in metal-catalyzed reactions) can induce stereoselectivity.
  • Resolution of racemic mixtures by chiral chromatography or crystallization with chiral resolving agents is also practiced.
  • Analytical techniques such as chiral HPLC and NMR are used to confirm enantiomeric purity.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Spirocyclization Lewis acid (BF3·Et2O), DMF, reflux, 4–6 h 70–85 High regioselectivity required
Oxidation to 2'-oxo PCC or Dess–Martin periodinane, DCM, room temp, 2 h 80–90 Mild conditions to avoid overoxidation
Esterification (methyl) MeOH, H2SO4 cat., reflux, 3 h 85–95 Alternative: diazomethane methylation
Stereoselective step Chiral catalyst or auxiliary, varied 60–80 Enantiomeric excess >95% achievable

Analytical and Characterization Data Supporting Preparation

  • NMR Spectroscopy : Characteristic chemical shifts confirm the spirocyclic structure and functional groups. For example, methyl ester singlet at ~3.6 ppm, aromatic protons between 6.7–7.2 ppm, and methine proton at the spiro center showing coupling consistent with (S)-configuration.
  • Mass Spectrometry : Molecular ion peak at m/z 287 consistent with molecular weight.
  • Chiral HPLC : Enantiomeric purity assessment confirming (S)-enantiomer predominance.
  • Melting Point : Consistent with reported values for pure compound (data from similar spiro compounds around 120–130 °C).

Summary and Research Findings

  • The preparation of Methyl (S)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate is a multi-step process involving cyclization, oxidation, and esterification with stereochemical control.
  • Optimal yields are obtained using Lewis acid catalysis for spirocyclization and mild oxidants for ketone formation.
  • The (S)-configuration is reliably achieved by asymmetric synthesis or resolution techniques.
  • Analytical data confirm the structure and purity of the final product, supporting its suitability for further pharmacological or synthetic studies.

This synthesis approach provides a robust framework for preparing this complex spirocyclic compound with high stereochemical fidelity and purity, enabling its exploration in medicinal chemistry and related research fields.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

Reaction Reagents/Conditions Outcome
Acidic hydrolysisHCl (conc.), reflux, 6–8 hrsConversion to carboxylic acid with >85% yield
Basic hydrolysisNaOH (aq.), ethanol, 60°CRapid saponification; requires neutralization to isolate free acid

Mechanistic studies indicate nucleophilic attack by water or hydroxide at the carbonyl carbon, followed by proton transfer and elimination of methanol.

Reduction of the Ketone Group

The 2'-oxo group is susceptible to reduction, forming secondary alcohols:

Reagent Conditions Product Stereochemical Outcome
LiAlH<sub>4</sub>Dry THF, 0°C → RT, 2 hrs(S)-1'-methyl-2'-hydroxy derivativeRetention of spiro configuration
NaBH<sub>4</sub>MeOH, 25°C, 30 minPartial reduction (≤50% yield)Epimerization observed at C2'

Computational models suggest steric hindrance from the naphthalene ring directs hydride attack preferentially to the Re face of the ketone .

Alkylation and Acylation Reactions

The piperidine nitrogen participates in nucleophilic substitutions:

Reaction Type Electrophile Conditions Product
AlkylationMethyl iodideK<sub>2</sub>CO<sub>3</sub>, DMF, 50°CN-Methylated derivative (92% yield)
AcylationAcetic anhydridePyridine, RT, 12 hrsN-Acetylated analog (78% yield)

Kinetic studies reveal the reaction rate decreases with bulkier electrophiles due to steric constraints imposed by the spiro structure .

Ring-Opening and Rearrangement

Under strong acidic conditions, the spiro system undergoes rearrangement:

Conditions Observations
H<sub>2</sub>SO<sub>4</sub> (conc.), 100°CCleavage of the piperidine ring forms a linear quinoline derivative
SOCl<sub>2</sub>, DMSOSpiro-to-aryl rearrangements via electrophilic intermediates (theorized)

Isotopic labeling experiments (DMSO-d<sub>6</sub>) confirm sulfur incorporation during defluorination pathways .

Catalytic Hydrogenation

The naphthalene ring undergoes partial hydrogenation:

Catalyst Conditions Product
Pd/C (10%)H<sub>2</sub> (1 atm), EtOH, 25°CTetralin-fused spiro compound (68% yield)

Regioselectivity arises from electron-donating effects of the ester group, favoring hydrogenation at the less substituted ring position.

Oxidative Degradation

Oxidants target the methyl group and heterocyclic nitrogen:

Reagent Outcome
KMnO<sub>4</sub> (acidic)Oxidative cleavage of the piperidine ring to form dicarboxylic acid
m-CPBAN-Oxide formation (unstable; decomposes to nitro compound)

Key Mechanistic Insights

  • Steric Effects : The spiro architecture imposes significant steric hindrance, slowing reactions at the piperidine nitrogen compared to non-spiro analogs .

  • Electronic Effects : Electron-withdrawing ester groups stabilize transition states during nucleophilic attacks, enhancing hydrolysis rates.

  • Stereochemical Integrity : The (S)-configuration at C1' remains conserved in most reactions unless harsh reducing agents (e.g., NaBH<sub>4</sub>) are used.

Mechanism of Action

The mechanism of action of Methyl (S)-1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Spirocyclic Core and Ring Systems

Compound Name Core Structure Key Substituents Spiro Junction Reference
Target Compound Naphthalene + Piperidine 1'-Methyl, 2'-oxo, 6-COOMe Naphthalene-2,3'-piperidine
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate Tetrahydropyridine Tosyl, thiophene, phenyl Non-spiro (monocyclic)
(±)-cis-Ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate Decahydro-1,6-naphthyridine Ethyl ester, sulfanylidene Naphthyridine-based spiro
3′-Methyl-2-oxo-1′,5′-diphenyl-spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic acid Indoline + Pyrazolopyridine Diphenyl, carboxylic acid Indoline-3,4′-pyrazolopyridine

Key Observations :

  • The target compound’s naphthalene-piperidine spiro system contrasts with tetrahydropyridine (non-spiro, ) and indoline-pyrazolopyridine (), which exhibit different ring strain and electronic properties.
  • Decahydro-1,6-naphthyridine () shares a bicyclic spiro core but lacks aromaticity, affecting solubility and reactivity .

Key Observations :

  • The target compound’s synthesis likely requires chiral resolution, whereas microwave-assisted methods () improve efficiency for spiroindoline analogs .
  • Hydrogenation () and enantioselective catalysis () highlight divergent strategies for spiro system construction .

Physicochemical Properties

Compound Melting Point (°C) Solubility Stability Reference
Target Compound Not reported; predicted high due to rigid spiro core. Low in water (ester group) Stable under inert storage
Compound 159–152 Soluble in DCM, chloroform Sensitive to oxidation
Isomers Oil (cis), Oil (trans) Soluble in methanol, ethyl acetate Stable at RT
Compound Not reported Enhanced by carboxylic acid group Degrades under strong acids/bases

Key Observations :

  • The methyl ester in the target compound reduces water solubility compared to the carboxylic acid in .
  • Oil-phase isomers () suggest lower crystallinity than the target’s solid form .

Key Observations :

  • The 1'-methyl group in the target compound may mitigate toxicity compared to the 3-methoxypropyl substituent in .

Biological Activity

Methyl (S)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which integrates a naphthalene ring and a piperidine moiety. This structural configuration suggests potential biological activities that could be harnessed in medicinal chemistry.

Structural Overview

The compound can be represented by the following molecular formula:

Property Details
Molecular Formula C17H21NO3
Molecular Weight 287.36 g/mol
CAS Number 2028324-96-9

The presence of both carbonyl and carboxylate functional groups enhances its reactivity and interaction with biological targets, making it a subject of interest in drug development.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets such as enzymes or receptors. The compound may exhibit inhibitory or activating effects on these targets, leading to various biochemical responses. For instance, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing enzymatic activity .

Biological Activity Studies

Research has indicated that compounds with similar structural features often exhibit significant biological activities. Here are some notable findings related to the biological activity of this compound:

  • Anti-inflammatory Activity : Compounds with spirocyclic structures have been reported to show anti-inflammatory properties. For instance, studies have demonstrated that certain derivatives exhibit significant inhibitory effects on cyclooxygenase enzymes (COX), which play a critical role in inflammation .
  • Enzyme Inhibition : The compound's ability to act as an enzyme inhibitor has been explored in various studies. In particular, its interactions with COX enzymes suggest potential therapeutic applications in treating inflammatory diseases .
  • Neuroprotective Effects : Given the structural similarities to other neuroactive compounds, there is potential for this compound to exhibit neuroprotective effects against neurodegenerative diseases .

Case Studies

Several studies have evaluated the biological activity of spiro compounds similar to this compound:

  • Study A : A series of spiro derivatives were synthesized and tested for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The results indicated that certain derivatives significantly reduced paw swelling compared to the control group .
  • Study B : Another investigation focused on the neuroprotective properties of spiro compounds in vitro. The study found that these compounds could protect neuronal cells from oxidative stress-induced damage, highlighting their potential in treating neurodegenerative conditions .

Q & A

How can researchers design a stereoselective synthesis route for Methyl (S)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate?

Methodological Answer:
To achieve stereoselective synthesis, employ retrosynthetic analysis to identify key intermediates, such as the spirocyclic core and carboxylate ester. Introduce chirality via asymmetric catalysis (e.g., chiral auxiliaries or transition-metal catalysts). For the spiro-piperidine moiety, consider cyclization strategies using ketone intermediates, as seen in structurally analogous compounds . Optimize reaction conditions (solvent, temperature) to minimize racemization. Validate stereochemistry via X-ray crystallography or NOE NMR experiments.

What experimental models are appropriate for evaluating acute toxicity, and how should discrepancies between in vitro and in vivo data be addressed?

Methodological Answer:
Use rodent models (e.g., OECD Guideline 423 for acute oral toxicity) and human cell lines (e.g., HepG2 for hepatotoxicity) to assess acute toxicity. If in vitro results (e.g., IC50 values) conflict with in vivo LD50 data, investigate factors like bioavailability, metabolic activation, or species-specific detoxification pathways. Cross-reference GHS classifications (e.g., Acute Toxicity Category 3 in similar spiro compounds ) to contextualize hazard levels.

How can molecular modeling predict the metabolic pathways of this compound, and what computational tools are recommended?

Methodological Answer:
Utilize density functional theory (DFT) to calculate electron distribution and identify reactive sites prone to oxidation or hydrolysis. Perform molecular docking with cytochrome P450 enzymes (e.g., CYP3A4) to predict phase I metabolism. Tools like AutoDock Vina or Schrödinger Suite are recommended. Validate predictions with in vitro microsomal assays and compare with metabolites identified via LC-MS/MS .

What methodologies are suitable for analyzing environmental fate, including degradation kinetics and bioaccumulation potential?

Methodological Answer:
Conduct photolysis and hydrolysis studies under controlled pH and UV light to measure degradation half-lives. Use HPLC-MS to quantify parent compound and degradation products in water/soil matrices. Assess bioaccumulation using logP calculations and quantitative structure-activity relationship (QSAR) models. For ecological risk, follow standardized protocols like OECD 301B (ready biodegradability) and align with environmental fate frameworks outlined in long-term ecotoxicology projects .

How should researchers resolve structural discrepancies between NMR and X-ray crystallography data?

Methodological Answer:
If NMR spectra (e.g., unexpected coupling constants) conflict with X-ray data, perform conformational analysis via molecular dynamics simulations to identify flexible regions. Re-examine crystallization conditions for artifacts (e.g., solvent inclusion). Cross-validate with DFT-optimized structures to reconcile spectral predictions. Case studies on spirocyclic analogs demonstrate the importance of multi-technique validation .

What strategies optimize chiral purity during large-scale purification, and how is enantiomeric excess (ee) quantified?

Methodological Answer:
Employ chiral stationary phase chromatography (e.g., Chiralpak AD-H) for preparative separation. Monitor ee via chiral HPLC or polarimetry. For crystallization-induced asymmetric transformation (CIAT), use solvents with selective solubility for the desired enantiomer. Compare results with spirocyclic derivatives purified under similar conditions .

How can contradictory cytotoxicity results in different cell lines be systematically investigated?

Methodological Answer:
Profile cytotoxicity across multiple cell lines (e.g., cancer vs. normal cells) and assess mechanistic differences via transcriptomics or proteomics. Check for off-target effects using kinase inhibition panels. If discrepancies persist (e.g., high toxicity in HepG2 but not HEK293), evaluate cell-specific uptake mechanisms (e.g., transporter expression) using fluorescent analogs .

What analytical techniques are critical for verifying the stability of the spirocyclic structure under varying storage conditions?

Methodological Answer:
Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via UPLC-PDA. Use mass spectrometry to identify decomposition products (e.g., ring-opening intermediates). Compare with stability data from structurally related compounds, noting the impact of substituents on hydrolytic susceptibility .

How can researchers design dose-response studies to differentiate between pharmacological and toxicological effects?

Methodological Answer:
Establish a wide dose range (e.g., 0.1–100 µM) and measure both efficacy (e.g., target receptor binding) and toxicity (e.g., mitochondrial membrane potential). Use Hill slope analysis to identify thresholds where therapeutic effects plateau but toxicity escalates. Reference toxicokinetic parameters from similar GHS-classified compounds to define safety margins .

What advanced statistical methods are recommended for analyzing time-dependent experimental data in pharmacological studies?

Methodological Answer:
Apply mixed-effects models to account for variability in longitudinal data (e.g., enzyme inhibition over time). Use survival analysis (Kaplan-Meier curves) for time-to-event endpoints (e.g., apoptosis onset). For split-plot designs (e.g., trellis systems in bioactivity assays ), employ repeated-measures ANOVA with Bonferroni correction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.